Cas no 475102-16-0 (1-boc-5-chloro-2-trimethylsilanyl-indole)

1-boc-5-chloro-2-trimethylsilanyl-indole structure
475102-16-0 structure
Product name:1-boc-5-chloro-2-trimethylsilanyl-indole
CAS No:475102-16-0
MF:C16H22ClNO2Si
Molecular Weight:323.89000
CID:931075
PubChem ID:10925365

1-boc-5-chloro-2-trimethylsilanyl-indole 化学的及び物理的性質

名前と識別子

    • 1-boc-5-chloro-2-trimethylsilanyl-indole
    • tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate
    • 1-BOC-5-CHLORO-2-TRIMETHYLSILYL-INDOLE
    • C16H22ClNO2Si
    • 475102-16-0
    • DTXSID40448583
    • tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
    • tert-butyl5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
    • SB37288
    • インチ: InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3
    • InChIKey: OWDQXSZSDABDAW-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C2=CC=C(C=C2C=C1[Si](C)(C)C)Cl

計算された属性

  • 精确分子量: 323.11100
  • 同位素质量: 323.1108332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 402
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2Ų

じっけんとくせい

  • PSA: 31.23000
  • LogP: 4.62310

1-boc-5-chloro-2-trimethylsilanyl-indole Security Information

1-boc-5-chloro-2-trimethylsilanyl-indole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-boc-5-chloro-2-trimethylsilanyl-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM125447-1g
tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
475102-16-0 95%
1g
$325 2024-07-16
Alichem
A199010000-1g
tert-Butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate
475102-16-0 95%
1g
$400.00 2023-09-01

1-boc-5-chloro-2-trimethylsilanyl-indole 関連文献

1-boc-5-chloro-2-trimethylsilanyl-indoleに関する追加情報

Introduction to 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0)

1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, offers a wide range of applications in the synthesis of bioactive molecules and drug discovery. In this article, we will delve into the chemical properties, synthetic routes, and potential applications of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole, drawing on the latest research findings to provide a comprehensive overview.

The molecular structure of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole is composed of an indole core, a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 5-position, and a trimethylsilyl (TMS) group at the 2-position. The Boc group is commonly used to protect the nitrogen atom of indoles during synthetic transformations, ensuring that the reactivity of the nitrogen is controlled. The TMS group, on the other hand, provides steric protection and can be readily removed under mild conditions, making it an ideal choice for synthetic intermediates.

The presence of the chlorine atom at the 5-position introduces additional reactivity and selectivity in various chemical reactions. This substitution pattern has been shown to influence the biological activity of indole derivatives, making 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole a valuable starting material for the synthesis of compounds with potential therapeutic applications. Recent studies have highlighted the importance of halogenated indoles in modulating biological pathways and interacting with specific protein targets.

The synthesis of 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole typically involves a multi-step process that begins with the preparation of an indole derivative containing the Boc protecting group. The introduction of the chlorine atom at the 5-position can be achieved through electrophilic aromatic substitution reactions, while the TMS group is often introduced via silylation reactions. These synthetic routes have been optimized to ensure high yields and purity, making 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole readily available for further chemical modifications.

In terms of its applications, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole has shown promise in various areas of medicinal chemistry. One notable application is in the development of serotonin receptor ligands. Serotonin receptors play a crucial role in regulating mood, sleep, and other physiological processes, making them important targets for drug discovery. Research has demonstrated that indole derivatives with specific substitution patterns can exhibit high affinity and selectivity for serotonin receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders.

Another area where 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole has found application is in the synthesis of anticancer agents. Indoles have been shown to possess antiproliferative properties against various cancer cell lines. The presence of functional groups such as chlorine and trimethylsilyl can enhance these properties by influencing the compound's ability to interact with specific cellular targets. For example, recent studies have explored the use of halogenated indoles as inhibitors of kinases involved in cancer progression.

Beyond its direct applications in drug discovery, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole serves as a valuable building block for more complex molecular architectures. Its modular structure allows for easy functionalization through various chemical reactions, enabling researchers to create a diverse array of bioactive molecules. This versatility has led to its use in combinatorial chemistry approaches, where large libraries of compounds can be synthesized and screened for biological activity.

In conclusion, 1-Boc-5-Chloro-2-Trimethylsilanyl-Indole (CAS No. 475102-16-0) is a highly versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal starting material for the synthesis of bioactive molecules with diverse therapeutic applications. As research in this field continues to advance, it is likely that new and exciting uses for this compound will be discovered, further cementing its importance in modern drug discovery efforts.

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